

Spectroscopic Analysis of N-Benzyloxycarbonyl-L-proline: A Technical Guide

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Compound of Interest

Compound Name: *Carbobenzoxypoline*

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Introduction

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) is a pivotal derivative of the amino acid L-proline, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the proline nitrogen from participating in unwanted side reactions during peptide chain elongation. The rigid pyrrolidine ring of proline imparts unique conformational constraints on the peptide backbone, making its derivatives, like Z-Pro-OH, crucial building blocks in the synthesis of peptides and peptidomimetics with specific secondary structures.^[1] Accurate structural confirmation and purity assessment of Z-Pro-OH are paramount for its successful application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of N-Benzyloxycarbonyl-L-proline, detailing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also includes detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The structural integrity of N-Benzyloxycarbonyl-L-proline can be unequivocally confirmed through a combination of spectroscopic methods. The following sections present the characteristic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-Benzyloxycarbonyl-L-proline, ^1H and ^{13}C NMR spectra provide definitive information about the protons and carbons in its distinct chemical environments.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of N-Benzyloxycarbonyl-L-proline exhibits characteristic signals corresponding to the protons of the proline ring, the benzyloxycarbonyl protecting group, and the carboxylic acid. Due to the restricted rotation around the amide bond, some proton signals may appear as broadened multiplets or as two distinct sets of signals, representing the cis and trans rotamers.

Table 1: ^1H NMR Spectroscopic Data for N-Benzyloxycarbonyl-L-proline

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 - 12.0	Broad Singlet	1H	Carboxylic acid (-COOH)
7.25 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
5.05 - 5.20	Multiplet	2H	Methylene protons of Cbz (-CH ₂ -Ph)
4.25 - 4.40	Multiplet	1H	α -proton of proline (-CH(COOH)-)
3.40 - 3.60	Multiplet	2H	δ -protons of proline (-CH ₂ -N-)
1.80 - 2.20	Multiplet	4H	β and γ -protons of proline (-CH ₂ -CH ₂ -)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for N-Benzyloxycarbonyl-L-proline

Chemical Shift (δ) ppm	Assignment
~174 - 178	Carboxylic acid carbon (-COOH)
~154 - 156	Carbonyl carbon of Cbz (-O-CO-N)
~136 - 137	Quaternary aromatic carbon of Cbz
~127 - 129	Aromatic carbons of Cbz
~66 - 68	Methylene carbon of Cbz (-CH ₂ -Ph)
~58 - 60	α -carbon of proline (-CH(COOH)-)
~46 - 48	δ -carbon of proline (-CH ₂ -N-)
~29 - 31	β -carbon of proline
~23 - 25	γ -carbon of proline

Note: The presence of rotamers can lead to the appearance of doubled peaks for the proline ring carbons and the Cbz carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Benzyloxycarbonyl-L-proline shows characteristic absorption bands for the carboxylic acid, carbamate, and aromatic moieties.^{[2][3]}

Table 3: Key IR Absorption Bands for N-Benzyloxycarbonyl-L-proline^{[2][3]}

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid
~3030	Medium	Aromatic C-H stretch
2850-2990	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch of the carboxylic acid
~1680	Strong	C=O stretch of the carbamate (Cbz group)
1580-1600, 1450-1500	Medium-Weak	C=C stretches of the aromatic ring
~1410	Medium	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For N-Benzyloxycarbonyl-L-proline, a soft ionization technique like Electrospray Ionization (ESI) is typically used.

Table 4: Mass Spectrometry Data for N-Benzyloxycarbonyl-L-proline

m/z (Mass-to-Charge Ratio)	Interpretation
250.1	[M+H] ⁺ (protonated molecule)
272.1	[M+Na] ⁺ (sodium adduct)
204.1	[M-COOH] ⁺ (loss of the carboxyl group)
160.1	[M-C ₇ H ₇ O] ⁺ (loss of the benzyl group)
91.1	[C ₇ H ₇] ⁺ (benzyl cation, characteristic fragment of the Cbz group)

Note: The molecular weight of N-Benzyloxycarbonyl-L-proline is 249.26 g/mol .[\[4\]](#)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of N-Benzyloxycarbonyl-L-proline are provided below.

NMR Spectroscopy Protocol

Sample Preparation[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Weigh approximately 10-20 mg of N-Benzyloxycarbonyl-L-proline for ^1H NMR (or 50-100 mg for ^{13}C NMR) and place it in a clean, dry vial.[\[6\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide- d_6 , DMSO-d_6) to the vial.[\[1\]](#)[\[6\]](#)
- Gently swirl or vortex the vial to dissolve the sample completely.
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[5\]](#)[\[7\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
- Cap the NMR tube securely.

Data Acquisition

- Insert the sample tube into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Acquire 8 to 16 scans for a good signal-to-noise ratio.

- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Place a small amount of the solid N-Benzyloxycarbonyl-L-proline powder directly onto the center of the ATR crystal to completely cover the crystal surface.
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition[\[10\]](#)

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- After analysis, clean the ATR crystal and the press arm tip thoroughly.

Mass Spectrometry Protocol

Sample Preparation[\[12\]](#)[\[13\]](#)[\[14\]](#)

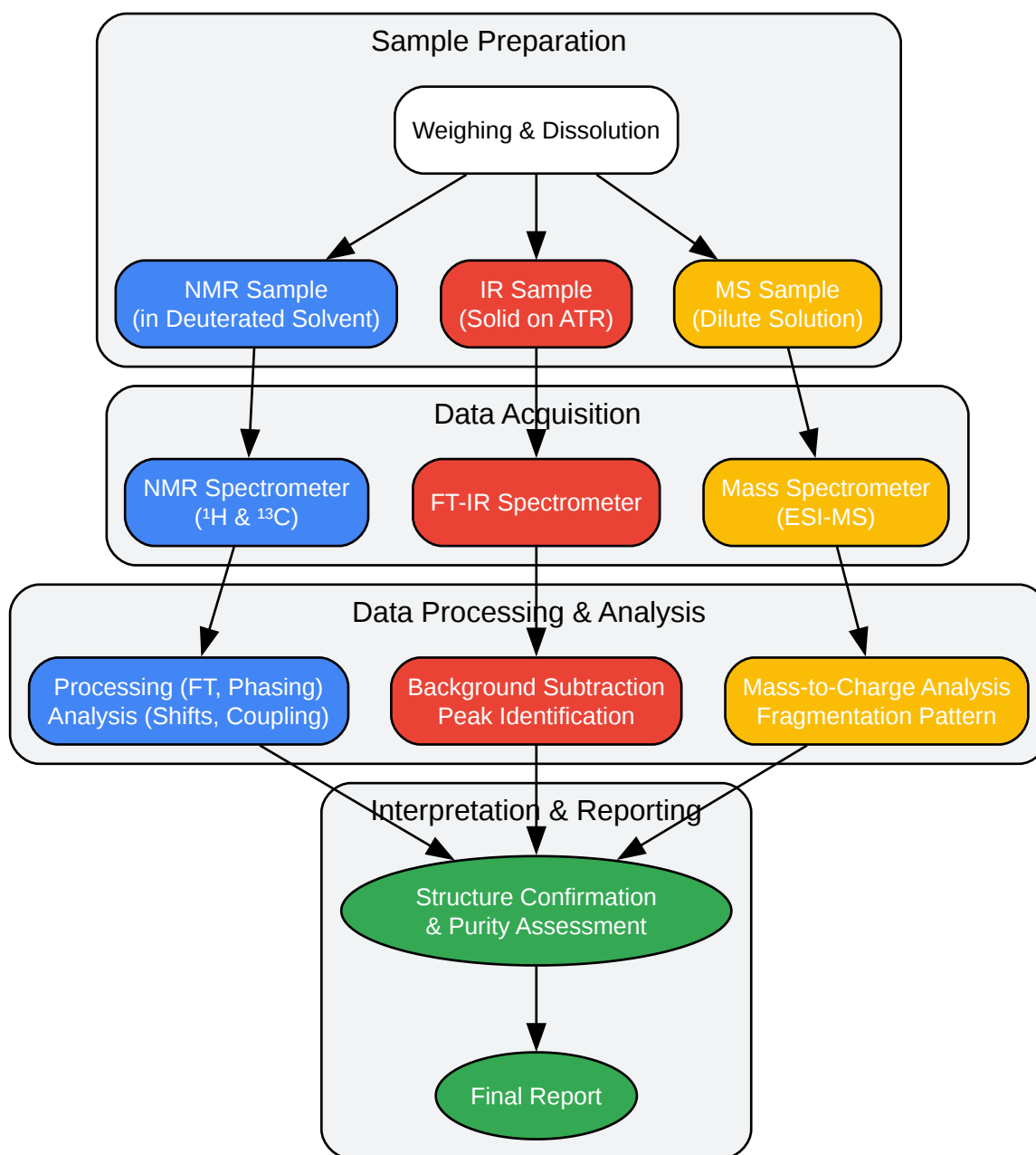
- Prepare a stock solution of N-Benzyloxycarbonyl-L-proline at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution with a mixture of water and acetonitrile (50:50 v/v) containing 0.1% formic acid (for positive ion mode) to a final concentration of 1-10 µg/mL.[\[12\]](#)
- Filter the final solution through a 0.2 µm syringe filter if any particulates are present.

Data Acquisition (Electrospray Ionization - ESI)[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Set up the mass spectrometer in positive ion ESI mode.
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[\[13\]](#)
- Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas flow, drying gas flow, and source temperature, to obtain a stable and strong ion signal for the analyte.[\[13\]](#)
- Acquire the full scan mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- If further structural information is required, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 250.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow and Data Analysis Visualization

The overall process for the spectroscopic analysis of a chemical compound like N-Benzyloxycarbonyl-L-proline follows a logical workflow from sample reception to final data interpretation and reporting.



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Caption: Workflow for Spectroscopic Analysis.

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